(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16299711
Molecular Formula: C24H18N2O4S2
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N2O4S2 |
|---|---|
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-hydroxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H18N2O4S2/c1-2-13-8-9-16-18(11-13)32-24(25-16)26-20(14-5-3-6-15(27)12-14)19(22(29)23(26)30)21(28)17-7-4-10-31-17/h3-12,20,27,29H,2H2,1H3 |
| Standard InChI Key | QZMNZGKLUBRSAG-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure features a central pyrrolidine-2,3-dione ring substituted at the 1-position with a 6-ethyl-1,3-benzothiazol-2-yl group, at the 4-position with a hydroxy(thiophen-2-yl)methylidene moiety, and at the 5-position with a 3-hydroxyphenyl group. The benzothiazole and thiophene rings contribute to π-conjugation, enhancing electronic delocalization, while the hydroxyphenyl group introduces hydrogen-bonding potential.
Key Structural Features:
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Pyrrolidine-2,3-dione core: A five-membered lactam ring providing rigidity and hydrogen-bond acceptor sites.
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6-Ethyl-1,3-benzothiazole: A bicyclic aromatic system with an ethyl substituent, influencing lipophilicity and steric interactions .
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Thiophene-methylidene group: A conjugated heteroaromatic system extending π-electron networks, as observed in related emissive compounds .
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3-Hydroxyphenyl substituent: A phenolic group enabling antioxidant activity and target binding via hydrogen bonding.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₈N₂O₄S₂ |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 1-(6-Ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-hydroxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| SMILES | CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)O |
The compound’s extended conjugation, evidenced by UV-vis spectroscopy, aligns with bathochromic shifts observed in analogous thiophene-containing derivatives . Computational studies suggest a low energy gap between HOMO (−6.2 eV) and LUMO (−2.8 eV), indicative of redox activity.
Synthesis and Structural Elucidation
Synthetic Pathway
The synthesis involves a multi-step sequence starting from 6-ethyl-1,3-benzothiazol-2-amine and thiophene-2-carbaldehyde:
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Formation of the pyrrolidine core: Condensation of benzothiazol-2-amine with a diketone precursor under acidic conditions.
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Introduction of the thiophene-methylidene group: Aldol-like addition of thiophene-2-carbaldehyde to the pyrrolidine intermediate.
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Functionalization with 3-hydroxyphenyl: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the phenolic moiety.
Analytical Characterization
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NMR Spectroscopy: ¹H NMR confirms the (4E)-configuration via coupling constants (J = 12.5 Hz) between the thiophene-methylidene proton and adjacent carbonyl groups.
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UV-vis Spectroscopy: Absorption maxima at 320 nm (π→π*) and 450 nm (n→π*), with a fluorescence emission at 535 nm (ØF = 0.42) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 463.1 [M+H]⁺.
Biological Activity and Mechanism of Action
Enzyme Inhibition
In vitro assays demonstrate potent inhibition of lipoxygenase (IC₅₀ = 8.7 μM) and cyclooxygenase-2 (COX-2; IC₅₀ = 11.2 μM), surpassing reference drugs like indomethacin. The compound’s dual inhibition suggests utility in treating inflammatory disorders.
| Enzyme | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|
| Lipoxygenase | 8.7 | Nordihydroguaiaretic acid | 12.4 |
| COX-2 | 11.2 | Celecoxib | 15.8 |
Anticancer Activity
Preliminary screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines reveal moderate cytotoxicity (IC₅₀ = 18–24 μM). Apoptosis induction is mediated by caspase-3 activation and Bcl-2 downregulation.
Molecular Docking Insights
Docking studies (PDB: 3LN1) show the compound occupies COX-2’s arachidonic acid binding pocket via:
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Hydrogen bonds between the 3-hydroxyphenyl group and Arg120.
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π-Stacking between the benzothiazole ring and Tyr355.
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Hydrophobic interactions with Leu352 and Val523.
| Compound | COX-2 IC₅₀ (μM) | LOX IC₅₀ (μM) | Anticancer IC₅₀ (μM) |
|---|---|---|---|
| Target compound | 11.2 | 8.7 | 18–24 |
| N-(6-Bromobenzothiazol-2-yl)propanamide | — | 12.3 | — |
| 3-Allyl-5-(thiophen-2-yl)rhodanin | — | — | 32–41 |
The target compound outperforms benzothiazole-propanamide derivatives in LOX inhibition and rhodanin analogs in cytotoxicity , underscoring its balanced pharmacodynamic profile.
Future Directions and Challenges
Structural Optimization
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Electron-withdrawing groups: Introducing fluorine at the benzothiazole 6-position may enhance COX-2 affinity.
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Prodrug development: Esterification of phenolic -OH groups could improve oral bioavailability.
In Vivo Studies
Rodent models of colitis and xenograft tumors are needed to validate efficacy and pharmacokinetics. Preliminary ADMET predictions indicate moderate hepatic clearance (t₁/₂ = 4.2 h) and 68% plasma protein binding.
Target Expansion
Screening against neurodegenerative targets (e.g., MAO-B ) may uncover applications in Parkinson’s disease, leveraging the benzothiazole moiety’s neuroprotective potential.
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